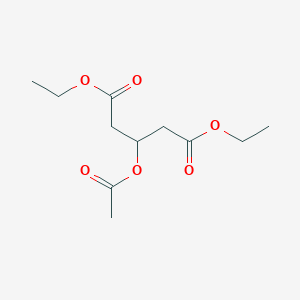
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester is a chemical compound with the molecular formula C11H18O6. It is also known by other names such as diethyl 3-(acetyloxy)pentanedioate. This compound is an ester derivative of pentanedioic acid and is characterized by the presence of an acetyloxy group and two ethyl ester groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentanedioic acid, 3-(acetyloxy)-, diethyl ester typically involves the esterification of pentanedioic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:
Pentanedioic acid+2Ethanol→Pentanedioic acid, 3-(acetyloxy)-, diethyl ester+Water
Industrial Production Methods
Industrial production of this compound may involve continuous esterification processes where pentanedioic acid and ethanol are reacted in large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield pentanedioic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of aqueous acid or base.
Transesterification: Requires an alcohol and a catalyst such as sodium methoxide.
Reduction: Commonly uses reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: Pentanedioic acid and ethanol.
Transesterification: New esters depending on the alcohol used.
Reduction: Diols or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a prodrug.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of pentanedioic acid, 3-(acetyloxy)-, diethyl ester involves its interaction with molecular targets such as enzymes and receptors. The acetyloxy group can undergo hydrolysis to release acetic acid, which may participate in various biochemical pathways. The ester groups can also be hydrolyzed to release ethanol and pentanedioic acid, which can further interact with cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanedioic acid, diethyl ester: Lacks the acetyloxy group and has different reactivity and applications.
Pentanedioic acid, 3-oxo-, diethyl ester: Contains a keto group instead of an acetyloxy group, leading to different chemical properties.
Uniqueness
Pentanedioic acid, 3-(acetyloxy)-, diethyl ester is unique due to the presence of the acetyloxy group, which imparts distinct chemical reactivity and potential biological activity. This makes it valuable for specific applications in organic synthesis and drug development.
Eigenschaften
CAS-Nummer |
91967-12-3 |
|---|---|
Molekularformel |
C11H18O6 |
Molekulargewicht |
246.26 g/mol |
IUPAC-Name |
diethyl 3-acetyloxypentanedioate |
InChI |
InChI=1S/C11H18O6/c1-4-15-10(13)6-9(17-8(3)12)7-11(14)16-5-2/h9H,4-7H2,1-3H3 |
InChI-Schlüssel |
RNPAWUKUCAUYNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(CC(=O)OCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




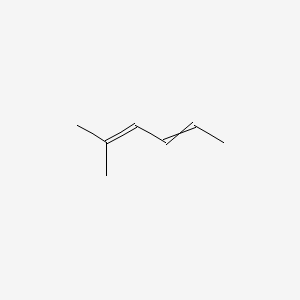

![2H-[1,3]Dioxolo[4,5-d]pyrimidine](/img/structure/B13971070.png)
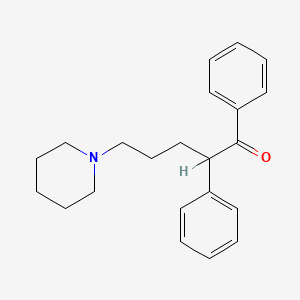
![tert-Butyl 6-methyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13971082.png)

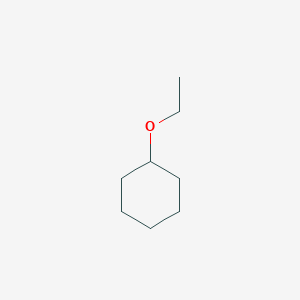

![Methyl 3-[5-(2-chlorophenyl)-2-oxothieno[3,2-e][1,4]diazepin-7-yl]propanoate](/img/structure/B13971114.png)
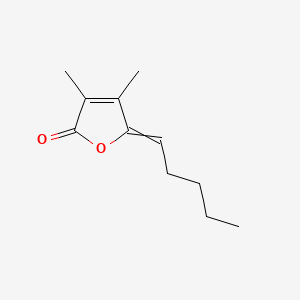
![6-(2-Aminopropanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13971128.png)

